molecular formula C13H18BrNO2 B2484843 tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate CAS No. 2248176-23-8

tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate

Cat. No.: B2484843
CAS No.: 2248176-23-8
M. Wt: 300.196
InChI Key: WDPNBASRDAMFFI-NSHDSACASA-N
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Description

tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate: is an organic compound that features a tert-butyl ester group, an amino group, and a bromophenyl group

Scientific Research Applications

Chemistry: tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate typically involves the esterification of 3-amino-3-(4-bromophenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Compounds with different substituents on the phenyl ring.

Mechanism of Action

The mechanism by which tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate exerts its effects depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely depending on the context of its use .

Comparison with Similar Compounds

  • tert-butyl(3S)-3-(4-aminophenyl)piperidine-1-carboxylate
  • tert-butyl(3S)-3-(4-bromophenyl)piperazine-1-carboxylate

Comparison: Similar compounds may lack one of these functional groups, leading to differences in their chemical behavior and uses .

Properties

IUPAC Name

tert-butyl (3S)-3-amino-3-(4-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPNBASRDAMFFI-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248176-23-8
Record name tert-butyl (3S)-3-amino-3-(4-bromophenyl)propanoate
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